[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol
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Overview
Description
[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol: is a chemical compound with the molecular formula C8H7BrF3NO2 and a molecular weight of 286.05 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a pyridinyl methanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol typically involves the reaction of 5-bromo-2-(2,2,2-trifluoroethoxy)pyridine with formaldehyde under specific conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methanol group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Mechanism of Action
The mechanism of action of [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins .
Comparison with Similar Compounds
[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]methanol: Similar structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine: Lacks the methanol group, making it less reactive in certain chemical reactions.
Uniqueness:
- The presence of both the bromine atom and the trifluoroethoxy group in [5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol provides unique reactivity and interaction profiles.
- The methanol group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[5-bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2/c9-6-2-13-7(1-5(6)3-14)15-4-8(10,11)12/h1-2,14H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVWAHWFFHKOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1OCC(F)(F)F)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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